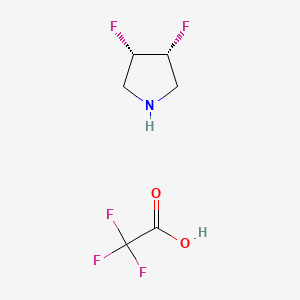

3,4-Difluoropyrrolidine, trifluoroacetic acid, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4-Difluoropyrrolidine, trifluoroacetic acid, cis” is a chemical compound with the molecular formula C6H8F5NO2 and a molecular weight of 221.13 . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used . TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

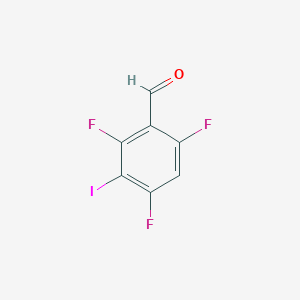

Molecular Structure Analysis

The IUPAC name of the compound is (3R,4S)-3,4-difluoropyrrolidine 2,2,2-trifluoroacetate . The InChI code is 1S/C4H7F2N.C2HF3O2/c5-3-1-7-2-4(3)6;3-2(4,5)1(6)7/h3-4,7H,1-2H2; (H,6,7)/t3-,4+; .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of 4-Azidotetrahydropyran Derivatives

A study by Yadav et al. (2007) highlights a diastereoselective synthesis approach where trifluoroacetic acid (TFA) facilitates a three-component coupling of aldehydes, homoallylic alcohols, and sodium azide in dichloromethane. This process yields 4-azidotetrahydropyran derivatives with all cis-selectivity, demonstrating trifluoroacetic acid's role in simplifying and cost-effecting synthetic procedures (Yadav et al., 2007).

Experimental Observation of Trifluoroacetic Acid Conformers

Apóstolo et al. (2016) reported the first experimental observation of the higher-energy trans conformer of trifluoroacetic acid (TFA), contrasting the lower-energy cis conformer. Generated by narrowband near-infrared vibrational excitation and isolated in cryogenic matrices, this work contributes to understanding TFA's structural dynamics and potential energy surface through quantum chemistry calculations (Apóstolo et al., 2016).

Cationic Cyclisations Catalyzed by Triflic Acid

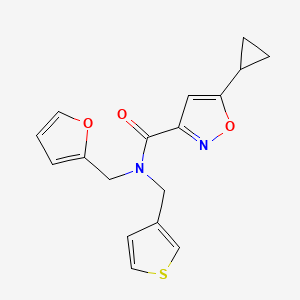

Haskins and Knight (2002) explored trifluoromethanesulfonic (triflic) acid's catalytic prowess in inducing cyclisations of homoallylic sulfonamides to pyrrolidines. This study underscores triflic acid's efficiency in forming pyrrolidines over piperidines, highlighting a method for the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Influenza Neuraminidase Inhibitors

Wang et al. (2001) described the synthesis and structural analysis of influenza neuraminidase inhibitors, focusing on compounds containing pyrrolidine cores. This work emphasized the design and synthesis of potent inhibitors, such as A-192558, leveraging trifluoroacetic acid derivatives to target the NA active site. The study's insights into the interaction mechanisms and structural requirements for inhibitory activity contribute to antiviral drug development (Wang et al., 2001).

Safety and Hazards

properties

IUPAC Name |

(3R,4S)-3,4-difluoropyrrolidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.C2HF3O2/c5-3-1-7-2-4(3)6;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)/t3-,4+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQGNMFTBPHCOH-HKTIBRIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

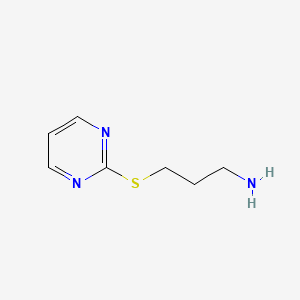

Canonical SMILES |

C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864003-24-6 |

Source

|

| Record name | 3,4-difluoropyrrolidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)

![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)

![tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2819563.png)

![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)

![N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2819567.png)